5-Methyltridecane

Description

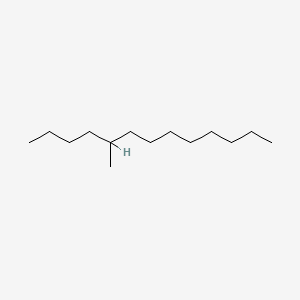

Structure

3D Structure

Properties

IUPAC Name |

5-methyltridecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-4-6-8-9-10-11-13-14(3)12-7-5-2/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWBQMAWXUZCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058649 | |

| Record name | 5-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-31-1 | |

| Record name | 5-Methyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyltridecane and Analogues

Alkylation Approaches for Branched Alkane Synthesis

Alkylation reactions, which involve the transfer of an alkyl group from one molecule to another, are fundamental to the construction of branched alkane skeletons. While traditionally associated with the functionalization of aromatic rings, several alkylation strategies can be adapted for the synthesis of long-chain aliphatic hydrocarbons.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds, typically involving the reaction of an alkyl halide with an aromatic substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com The reaction proceeds through the formation of a carbocation electrophile from the alkyl halide, which then attacks the electron-rich aromatic ring. byjus.commasterorganicchemistry.com

The mechanism involves three primary steps:

Formation of a carbocation: The Lewis acid catalyst facilitates the cleavage of the carbon-halogen bond in the alkyl halide to generate a carbocation. libretexts.org

Electrophilic attack: The carbocation acts as an electrophile and is attacked by the nucleophilic π-electrons of the aromatic ring, forming an arenium ion intermediate. libretexts.org

Deprotonation: A proton is removed from the arenium ion, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. byjus.com

While immensely powerful for synthesizing alkylbenzenes, the direct application of Friedel-Crafts alkylation to synthesize specific long-chain alkanes like 5-methyltridecane from smaller alkanes is severely limited. The primary challenges include:

Carbocation Rearrangements: The intermediate carbocations are prone to rearrangements, such as hydride and methyl shifts, to form more stable carbocations. libretexts.org This lack of regioselectivity makes it difficult to synthesize a specific isomer like this compound without obtaining a mixture of products.

Polyalkylation: The product of the initial alkylation is often more reactive than the starting material, leading to multiple alkylations and a mixture of products. ucalgary.ca

Substrate Limitations: The reaction is generally effective for aromatic compounds and has been extended to the alkylation or acylation of aliphatic hydrocarbons containing double bonds, but its use with simple alkanes as substrates is not a standard, high-yield synthetic route. mt.commt.com

Due to these significant limitations, traditional Friedel-Crafts alkylation is not a preferred method for the precise synthesis of a target molecule like this compound.

Modern organic synthesis employs more selective and reliable methods for constructing specific C-C bonds in alkanes. These advanced strategies often utilize organometallic reagents that offer greater control over reactivity and regioselectivity.

Organocuprate Coupling (Corey-House Synthesis): The Corey-House synthesis is a powerful and versatile method for forming alkanes by coupling two different alkyl groups. libretexts.org This reaction involves a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent, reacting with an alkyl halide (R'-X). testbook.comvedantu.com

The general steps are:

Formation of an Alkyllithium: An alkyl halide is treated with lithium metal to form an alkyllithium reagent (R-Li).

Formation of the Gilman Reagent: The alkyllithium reagent is reacted with a copper(I) halide (typically CuI) to produce the lithium dialkylcuprate.

Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide to form the desired alkane (R-R'). vedantu.com

This method is highly effective for creating unsymmetrical alkanes with good yields and avoids the rearrangement issues common in Friedel-Crafts reactions. libretexts.org For the synthesis of this compound, this could involve the reaction of lithium di(n-octyl)cuprate with 2-bromopentane, or a similar combination of synthons. The reaction is particularly effective with primary alkyl halides and can tolerate a range of functional groups. nih.govbyjus.com

| Reactant 1 (as Gilman Reagent) | Reactant 2 (Alkyl Halide) | Product | Typical Yield Range |

| Lithium di(n-octyl)cuprate | 2-Bromopentane | This compound | 50-90% |

| Lithium di(sec-butyl)cuprate | 1-Bromononane | This compound | 50-90% |

Grignard Reagent Coupling: Grignard reagents (R-MgX) are another class of essential organometallic compounds for C-C bond formation. While their primary use is addition to carbonyls, they can participate in coupling reactions with alkyl halides, often catalyzed by transition metals like copper. organic-chemistry.org For instance, a Grignard reagent can be coupled with a primary alkyl halide in the presence of a catalytic amount of a copper(I) salt. wikipedia.org This catalytic version offers an alternative to the stoichiometric use of copper in the Corey-House synthesis.

Specialized Synthetic Pathways for Branched Tridecanes

The specific structure of this compound can be targeted through retrosynthetic analysis, breaking the molecule down into readily available starting materials. Organometallic coupling reactions provide the most direct and specialized pathways.

A plausible synthetic route for this compound involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. semanticscholar.org For example:

Grignard Addition: The reaction of octylmagnesium bromide with 2-pentanone would yield the tertiary alcohol, 5-methyl-5-tridecanol.

Dehydration: Acid-catalyzed dehydration of the alcohol would produce a mixture of alkenes, primarily 5-methyl-4-tridecene and 5-methyl-5-tridecene.

Hydrogenation: Catalytic hydrogenation of the alkene mixture over a catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) would reduce the double bond to yield the final product, this compound. semanticscholar.org

This multi-step pathway offers a high degree of control in constructing the desired carbon skeleton.

Another highly specific pathway is the Corey-House synthesis. A potential disconnection for this compound is between C4 and C5 or C5 and C6.

Route A: Reaction of lithium di(n-butyl)cuprate with 2-bromononane.

Route B: Reaction of lithium di(n-octyl)cuprate with 2-bromopentane.

| Disconnection | Gilman Reagent | Alkyl Halide | Target Product |

| C4-C5 | Lithium di(n-butyl)cuprate | 2-Bromononane | This compound |

| C5-C6 | Lithium di(n-octyl)cuprate | 2-Bromopentane | This compound |

Regioselective Synthesis of Alkane Isomers

Achieving regioselectivity—the control over which constitutional isomer is formed—is paramount in synthesizing a specific molecule like this compound from a pool of potential isomers. In industrial contexts, catalytic processes using shape-selective catalysts are key to controlling isomer distribution.

Shape-Selective Catalysis with Zeolites: Zeolites are microporous aluminosilicate (B74896) minerals with a well-defined, cage-like structure. chemguide.co.uk The pore size of these materials can act as a "molecular sieve," allowing only molecules of a certain size and shape to enter the catalytic sites within the pores. acs.org This property is exploited in processes like catalytic cracking and hydrocracking to selectively produce branched isomers. nih.govresearchgate.net

In catalytic cracking, long-chain alkanes are passed over a hot zeolite catalyst, which breaks them into smaller, more valuable hydrocarbons, including a high proportion of branched alkanes. chemguide.co.uk The specific zeolite catalyst used can be chosen to favor the formation of isomers with desired branching patterns, as the spatial constraints of the zeolite pores influence which carbocation intermediates and transition states can form. nih.gov For example, zeolites with 10-membered ring channels, such as ZSM-5, are effective in cracking alkanes and influencing the product selectivity based on molecular shape. nih.gov By carefully selecting the zeolite topology and reaction conditions, the production of specific isomers can be enhanced over others. This approach provides a powerful tool for the regioselective synthesis of alkane isomers on a large scale, although achieving a single, pure isomer like this compound would still require subsequent separation and purification steps.

| Catalytic Process | Catalyst Type | Key Principle | Application to Isomer Synthesis |

| Catalytic Cracking | Zeolites (e.g., ZSM-5) | Shape selectivity based on pore size restricts transition states. nih.gov | Produces a mixture of smaller, branched alkanes; selectivity can be tuned. |

| Hydrocracking | Bifunctional catalysts (metal on acidic support like zeolites) | Combination of cracking on acid sites and hydrogenation on metal sites. researchgate.net | Isomerizes and cracks long-chain alkanes into desired branched isomers for fuels. |

Reaction Selectivity and Functional Group Compatibility in Alkane Chemistry

This compound, a saturated branched alkane with the molecular formula C₁₄H₃₀, exhibits reactivity characteristic of its class. As an alkane, its C-H and C-C bonds are relatively strong and non-polar, rendering it largely unreactive under mild conditions. However, under more energetic conditions or in the presence of catalysts, it can undergo several transformations, with reaction selectivity being a critical factor determining product distribution. This section explores the selectivity observed in key alkane reactions as applied to this compound, and how its branched structure influences these processes.

Free-Radical Halogenation

Free-radical halogenation, typically involving chlorine (Cl₂) or bromine (Br₂), is a fundamental reaction for alkanes. This process proceeds via a chain mechanism involving initiation (homolytic cleavage of the halogen molecule), propagation (hydrogen abstraction by halogen radicals and subsequent reaction of alkyl radicals with halogens), and termination steps libretexts.orgslideshare.netuobabylon.edu.iq. The selectivity of this reaction is primarily governed by the relative stability of the carbon radical intermediates formed during the hydrogen abstraction step. Tertiary radicals are more stable than secondary radicals, which are more stable than primary radicals, due to hyperconjugation and inductive effects. This translates to a preference for abstracting hydrogens from more substituted carbon atoms.

The structure of this compound features primary, secondary, and tertiary hydrogens:

Primary Hydrogens: Located at the terminal methyl groups (C1, C13) and the methyl branch on C5 (total 9 primary hydrogens).

Secondary Hydrogens: Located on the methylene (B1212753) groups along the main chain (C2-C4 and C6-C12, total 20 secondary hydrogens).

Tertiary Hydrogen: Located on the branched carbon atom (C5, 1 tertiary hydrogen).

Consequently, in free-radical halogenation, the tertiary hydrogen at C5 is the most susceptible to abstraction, followed by the secondary hydrogens, and then the primary hydrogens.

Selectivity Comparison: Chlorination vs. Bromination

The degree of selectivity differs significantly between chlorination and bromination:

Chlorination: Chlorine radicals are highly reactive and have relatively low activation energies for hydrogen abstraction. This leads to less discrimination between different types of C-H bonds. While tertiary hydrogens are still preferred, the selectivity is moderate. For propane, the ratio of secondary to primary hydrogen abstraction is approximately 4:1, adjusted for the number of hydrogens, indicating a moderate preference for secondary positions masterorganicchemistry.com.

Bromination: Bromine radicals are less reactive but exhibit much higher selectivity. The activation energy for abstracting a tertiary hydrogen is considerably lower than for secondary or primary hydrogens, leading to a strong preference for the most substituted carbon. For propane, the selectivity for secondary over primary hydrogen abstraction is significantly higher, often cited as around 97:3 for secondary vs. primary positions masterorganicchemistry.com. This high selectivity means that bromination is more likely to yield a single major product, especially when a tertiary hydrogen is available.

Table 1: Predicted Selectivity in Free-Radical Halogenation of this compound

| Carbon Position | Hydrogen Type | Number of Hydrogens | Relative Reactivity (Chlorination) | Relative Reactivity (Bromination) | Predicted % Yield (Chlorination) | Predicted % Yield (Bromination) |

| C1 | Primary | 3 | 1 | 1 | 3.4% | 0.16% |

| C2 | Secondary | 2 | 4 | 82 | 9.1% | 8.5% |

| C3 | Secondary | 2 | 4 | 82 | 9.1% | 8.5% |

| C4 | Secondary | 2 | 4 | 82 | 9.1% | 8.5% |

| C5 | Tertiary | 1 | 5 | 1600 | 5.7% | 83.2% |

| C6-C12 | Secondary | 14 | 4 | 82 | 63.6% | 59.7% |

| C13 | Primary | 3 | 1 | 1 | 3.4% | 0.16% |

| Methyl Branch | Primary | 3 | 1 | 1 | 3.4% | 0.16% |

| Total | 30 | ~100% | ~100% |

Note: Predicted yields are based on generalized relative reactivity factors. Actual yields are dependent on specific reaction conditions and catalysts.

Catalytic Cracking

Catalytic cracking is a process used in petroleum refining to break down larger hydrocarbon molecules into smaller, more valuable ones, such as gasoline components. This process typically involves acid catalysts (like zeolites) that promote the formation of carbocation intermediates. These carbocations can then undergo C-C bond cleavage (β-scission). The presence of branching in the alkane feedstock can influence the cracking pathways and product distribution. Catalytic cracking is generally more selective towards producing branched alkanes and aromatics compared to thermal cracking simplestudy.com. The stability of carbocation intermediates, which follows the tertiary > secondary > primary trend, dictates the preferred sites for cracking.

Catalytic Isomerization

Catalytic isomerization is crucial for converting linear alkanes into their more thermodynamically stable branched isomers, which have higher octane (B31449) numbers. This process typically employs bifunctional catalysts, containing both acidic sites (for carbocation formation) and metallic sites (often platinum, for hydrogenation/dehydrogenation functions). The mechanism involves dehydrogenation of the alkane to an alkene, followed by protonation of the alkene to form a carbocation, skeletal rearrangement of the carbocation, and finally hydrogenation of the rearranged carbocation back to an alkane tandfonline.comtandfonline.com.

The pore structure and acidity of the catalyst play a significant role in selectivity. For instance, catalysts like Pt/SAPO-11 have been shown to achieve high selectivity towards specific branched isomers, such as 5-methyl isomers, from linear C₁₄ alkanes. This selectivity is attributed to the catalyst's pore geometry, which favors branching at particular positions on the hydrocarbon chain .

Table 2: Catalytic Isomerization Selectivity Example

| Feedstock | Catalyst | Conditions | Target Product Type | Selectivity to Branched Isomers | Notes |

| Linear C₁₄ Alkanes | Pt/SAPO-11 | 250–300°C, 20–30 bar H₂ pressure | Branched Alkanes | 70–80% | The pore structure of SAPO-11 favors branching at specific positions, such as the fifth carbon atom. |

Functional Group Compatibility in Alkane Chemistry

As this compound is a saturated hydrocarbon, it inherently lacks other functional groups. Therefore, the concept of "functional group compatibility" in this context refers to how the alkane's structure itself dictates its reactivity and selectivity in transformations. The non-polar nature of the C-C and C-H bonds, and the relative stability of the molecule, mean that reactions typically require significant energy input or specific catalytic activation. The branching at the C5 position introduces a tertiary carbon, which is a site of enhanced reactivity in processes involving carbocation intermediates or radical abstraction, as seen in isomerization and halogenation, respectively. The inherent structure of this compound, with its specific arrangement of primary, secondary, and tertiary C-H bonds, is the primary determinant of reaction selectivity, rather than compatibility with other functional groups that are absent in the parent molecule.

Compound List:

this compound

Alkanes

Branched Alkanes

Linear Alkanes

Alkenes

Aromatics

Propane

Chlorine (Cl₂)

Bromine (Br₂)

Alkyl Halides

Carbocations (or Carbenium ions)

Synthesis and Natural Occurrence

Common Synthesis Routes

One documented laboratory synthesis of this compound involves the reaction of n-butyl magnesium bromide (a Grignard reagent) with 2-bromodecane. This cross-coupling reaction, often catalyzed by a transition metal complex, yields this compound. For example, a reaction utilizing cobalt(II) chloride in tetrahydrofuran has been reported.

Biosynthesis in Organisms

In insects, branched-chain hydrocarbons are typically biosynthesized in specialized cells called oenocytes. nih.gov The process is related to fatty acid synthesis. researchgate.netnih.gov It begins with the production of fatty acyl-CoAs from acetyl-CoA. nih.gov For methyl-branched hydrocarbons, a methylmalonyl-CoA substrate is incorporated into the growing acyl chain instead of malonyl-CoA at a specific step, which determines the position of the methyl branch. The resulting very-long-chain fatty acid is then converted to the final hydrocarbon through a process of reduction and decarbonylation. nih.gov

Natural Occurrence and Biosynthetic Pathways of Branched Tridecanes

Occurrence in Biological Systems

Branched tridecanes, including 5-methyltridecane, are synthesized by a variety of organisms and play crucial roles in their life processes. These compounds are often part of complex hydrocarbon mixtures that mediate interactions within and between species.

Volatile organic compounds (VOCs) emitted by plants are a complex mixture of low molecular weight lipophilic compounds that play essential roles in plant defense, pollination, and atmospheric chemistry. While terpenoids and benzenoids are often the most abundant components of these volatile profiles, alkanes, including branched alkanes, are also frequently identified.

Detailed gas chromatography-mass spectrometry (GC-MS) analyses of plant essential oils and headspace volatiles have revealed the presence of various methyl-branched alkanes. For instance, 3-methyltridecane (B3055358) has been identified in the essential oil of black walnut (Juglans nigra). While specific quantitative data for this compound in plant volatiles is not extensively documented in readily available literature, the presence of closely related isomers suggests that it may occur as a minor component in the volatile bouquets of some plant species. The biosynthetic pathways for these branched alkanes in plants are thought to be linked to fatty acid metabolism, where branched-chain amino acids can serve as precursors for the initiation of fatty acid synthesis, leading to the formation of branched-chain fatty acids that are subsequently converted to alkanes.

| Compound | Plant Species | Plant Part | Reference |

|---|---|---|---|

| 3-Methyltridecane | Juglans nigra (Black Walnut) | Oil | wikipedia.org |

In the insect world, chemical communication is paramount for survival and reproduction. wikipedia.org Cuticular hydrocarbons (CHCs), which form a waxy layer on the insect's exoskeleton to prevent desiccation, also serve as a critical medium for chemical signaling. geoscienceworld.orglyellcollection.orgnih.gov These CHCs are often complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes. geoscienceworld.orglyellcollection.orgnih.gov The composition of these mixtures can be species-specific and even vary between sexes and castes within a species, conveying information about identity, reproductive status, and social standing. lyellcollection.org

Methyl-branched alkanes, including isomers of methyl-tridecane, have been identified as key components of insect pheromones. Pheromones are chemical signals that trigger a social response in members of the same species. wikipedia.org For example, 3-methyltridecane has been identified as a pheromone component in the termite species Cavitermes sp.. pherobase.com While this compound has not been as extensively documented as a standalone pheromone, its structural similarity to other active methyl-branched alkanes suggests its potential role as a component in the complex pheromonal blends of some insect species. The biosynthesis of these methyl-branched CHCs in insects involves the elongation of fatty acids, with methyl branches being incorporated from precursors such as methylmalonyl-CoA. geoscienceworld.org

| Compound | Insect Species | Function | Reference |

|---|---|---|---|

| 3-Methyltridecane | Cavitermes sp. (Termite) | Pheromone | pherobase.com |

Microorganisms, particularly bacteria and cyanobacteria, are known producers of a wide array of hydrocarbons, including branched-chain alkanes. frontiersin.orgnih.gov The biosynthesis of alkanes in these organisms is typically linked to the fatty acid synthesis (FAS) pathway. frontiersin.orgresearchgate.net Branched-chain alkanes are formed when the FAS pathway is initiated with branched-chain starter units, such as isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA, which are derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine, respectively).

The final steps in microbial alkane biosynthesis often involve a two-step enzymatic process where a fatty acyl-ACP (acyl carrier protein) is first reduced to a fatty aldehyde by an acyl-ACP reductase (AAR), and then the aldehyde is converted to an alkane by an aldehyde-deformylating oxygenase (ADO). researchgate.net By manipulating the precursor pool and expressing the appropriate enzymes, it is possible to engineer microorganisms, such as Escherichia coli, to produce specific branched-chain alkanes. frontiersin.orgsalmone.org For example, introducing genes for the branched-chain α-ketoacid dehydrogenase complex and β-keto-acyl-ACP synthase III from Bacillus subtilis into E. coli can direct the flux of fatty acid metabolism towards the synthesis of branched alkanes. frontiersin.org While the direct microbial production of this compound has not been a primary focus of reported studies, the existing knowledge of microbial alkane biosynthesis pathways provides a clear framework for how such a compound could be produced.

Geochemical Presence and Biogenic Origins

Branched alkanes are not only found in living organisms but are also preserved in the geological record, where they serve as valuable biomarkers. Biomarkers, or molecular fossils, are organic compounds in sediments and petroleum that can be traced back to specific biological precursors. Their structure and distribution can provide information about the paleoenvironment and the types of organisms that lived in the past.

The analysis of hydrocarbon distributions in sedimentary environments is a cornerstone of organic geochemistry. Sediments from various depositional settings, including marine and lacustrine environments, often contain a complex mixture of n-alkanes, branched alkanes, and cyclic hydrocarbons. The presence of branched alkanes in these sediments is generally indicative of a biogenic origin, as abiotic processes are less likely to produce the specific isomeric distributions observed. umich.edu

The presence and distribution of specific branched alkanes in ancient sediments and petroleum can have significant paleobiogeochemical implications. These molecules can serve as indicators of particular microbial communities and the environmental conditions under which they thrived. For example, certain series of branched alkanes with quaternary carbon atoms have been found in sediments spanning from the modern era to over two billion years ago, suggesting a persistent and ancient biological source. researchgate.net

The isotopic composition (e.g., of carbon and hydrogen) of individual branched alkanes can provide further clues about their origin and the metabolic pathways involved in their synthesis. lyellcollection.orgnih.gov Isotopic analysis can help to distinguish between different potential source organisms and can also provide insights into the paleoenvironmental conditions, such as the carbon and hydrogen isotopic composition of the ancient environment. lyellcollection.orgnih.gov While the specific paleobiogeochemical significance of this compound is not well-defined, the broader class of branched alkanes is recognized as an important tool for reconstructing past ecosystems and environmental conditions.

General Principles of Branched Alkane Biosynthesis

The biosynthesis of methyl-branched alkanes, such as this compound, is a specialized offshoot of the nearly universal fatty acid synthesis pathway. researchgate.netnih.govnih.gov In insects, these compounds are crucial components of their cuticular hydrocarbon (CHC) layer, which serves primarily to prevent desiccation and also functions in chemical communication as semiochemicals. nih.govplantprotection.plnih.govsuterra.com The production of these branched hydrocarbons occurs predominantly in specialized cells called oenocytes and involves a sequence of enzymatic reactions that build, modify, and shorten a fatty acid precursor. researchgate.net

The general biosynthetic pathway can be broken down into four major stages:

Chain Initiation and Elongation with Branching: The process begins with a fatty acid synthase (FAS) enzyme complex. nih.gov The synthesis of a straight-chain fatty acid typically involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain. However, to create a methyl branch, the FAS complex incorporates a three-carbon unit from methylmalonyl-CoA instead of malonyl-CoA at a specific point during the elongation process. researchgate.netnih.govnih.gov The precursor for methylmalonyl-CoA is often propionyl-CoA, which can be derived from the metabolism of certain amino acids like valine and isoleucine. wikipedia.orgfiveable.me

Elongation to a Very-Long-Chain Fatty Acid (VLCFA): After the initial synthesis by FAS, which typically produces fatty acids up to 16 or 18 carbons long, further elongation is carried out by a set of enzymes known as elongases. These enzymes continue to add two-carbon units from malonyl-CoA to create very-long-chain fatty acids that serve as the direct precursors to cuticular hydrocarbons.

Reduction to a Fatty Aldehyde: The resulting very-long-chain fatty acyl-CoA is then reduced to its corresponding long-chain aldehyde. This reaction is catalyzed by a fatty acyl-CoA reductase.

Oxidative Decarbonylation to an Alkane: The final step is the conversion of the long-chain aldehyde to a hydrocarbon. In insects, this is accomplished through an oxidative decarbonylation reaction catalyzed by a specific cytochrome P450 enzyme, often from the CYP4G family. nih.gov This enzyme removes the carbonyl carbon from the aldehyde, releasing it as carbon dioxide and producing an alkane that is one carbon shorter than the aldehyde precursor. nih.gov

For the specific synthesis of This compound , the process follows this general pathway with precise steps. The final hydrocarbon has a 13-carbon backbone, which means its immediate precursor is a 14-carbon aldehyde (tetradecanal). This aldehyde is derived from a 14-carbon fatty acid, 6-methyltetradecanoic acid. The methyl group at the C6 position of the fatty acid becomes the C5 methyl group in the final alkane after the C1 carboxyl carbon is removed. This specific branching is achieved by the incorporation of methylmalonyl-CoA during the third cycle of fatty acid chain elongation.

The table below summarizes the key enzymatic steps involved in the biosynthesis of a generic methyl-branched alkane.

| Step | Process | Key Enzyme(s) | Substrate(s) | Product(s) |

|---|---|---|---|---|

| 1 | Fatty Acid Synthesis & Branching | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Methyl-branched fatty acyl-CoA |

| 2 | Chain Elongation | Elongases | Methyl-branched fatty acyl-CoA, Malonyl-CoA | Very-long-chain methyl-branched fatty acyl-CoA |

| 3 | Reduction | Fatty Acyl-CoA Reductase | Very-long-chain methyl-branched fatty acyl-CoA | Very-long-chain methyl-branched aldehyde |

| 4 | Oxidative Decarbonylation | Cytochrome P450 (e.g., CYP4G) | Very-long-chain methyl-branched aldehyde | Methyl-branched alkane (e.g., this compound) + CO₂ |

This compound has been identified as a natural product, notably within the chemical secretions of various insect species. It is often found as a component of the complex hydrocarbon mixtures in the Dufour's gland of ants, where it can play a role in chemical signaling.

The following table details some of the specific instances of this compound's natural occurrence.

| Organism | Taxonomic Group | Location/Function | Reference |

|---|---|---|---|

| Camponotus balzani | Ant (Formicidae) | Dufour's Gland Secretion | nih.gov |

| Messor minor | Ant (Formicidae) | Dufour's Gland Secretion | kuleuven.be |

| Monomorium pharaonis | Ant (Formicidae) | Dufour's Gland Secretion | researchgate.net |

Advanced Analytical Methodologies for the Characterization of 5 Methyltridecane

Chromatographic Techniques and Hyphenated Systems

Chromatographic methods, particularly when coupled with sensitive detection systems, are indispensable for separating and analyzing complex mixtures, including those containing branched alkanes like 5-Methyltridecane.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds frontiersin.orgrestek.comnih.govresearchgate.netoup.com. In GC-MS, a sample is first separated into its individual components by gas chromatography, which separates compounds based on their boiling points and affinity for the stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for identification through comparison with spectral libraries frontiersin.orgnih.govresearchgate.netoup.comchromatographyonline.comresearchgate.net.

For this compound, GC-MS can identify its presence in a sample by matching its mass spectrum and retention time with those of a known standard. The fragmentation pattern of branched alkanes typically involves cleavage at the branching point, leading to the formation of stable secondary or tertiary carbocations jove.comslideshare.netwhitman.edu. For this compound, fragmentation would likely yield ions characteristic of the loss of methyl groups and segments of the alkane chain. Quantitative analysis is achieved by measuring the peak area of the compound in the chromatogram, which is proportional to its concentration, often using internal standards for calibration frontiersin.orgrestek.comnih.govresearchgate.net.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is another widely used technique for the quantification of hydrocarbons filab.frepa.govsigmaaldrich.commeasurlabs.com. The FID is a universal detector for organic compounds, responding to virtually all carbon-containing molecules, with its response being nearly proportional to the number of carbon atoms in the analyte sigmaaldrich.comoptica.orgbme.huresearchgate.net. This makes GC-FID highly suitable for determining the purity of a compound or quantifying its concentration in a mixture, provided that calibration standards are available or relative response factors are known filab.frsigmaaldrich.comresearchgate.netscielo.br.

For this compound, GC-FID would provide a quantitative measure of its abundance. The retention time on a specific GC column is crucial for its identification, especially when analyzed alongside known standards epa.govsigmaaldrich.comscielo.br. The detector's response is generally consistent for alkanes, allowing for reliable quantification based on peak area bme.huresearchgate.net.

Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) significantly enhances separation capabilities compared to one-dimensional GC acs.orgsepsolve.comchromatographyonline.commosh-moah.deacs.orggcms.czgcms.czresearchgate.netresearchgate.net. It employs two GC columns with different stationary phases, connected via a modulator. This hyphenated technique separates compounds based on two independent separation mechanisms, leading to a dramatic increase in peak capacity and resolution. This is particularly beneficial for complex mixtures containing isomers, where conventional GC might struggle to resolve individual components acs.orgsepsolve.comchromatographyonline.commosh-moah.degcms.cz.

In the analysis of hydrocarbons, GCxGC can effectively separate branched alkanes from their linear counterparts and resolve different isomeric structures of this compound if present in a mixture. The structured elution of compound classes in GCxGC chromatograms aids in identification, often presenting alkanes in distinct bands acs.orgchromatographyonline.commosh-moah.degcms.cz. Detection is typically achieved using FID for quantification or Time-of-Flight Mass Spectrometry (TOF-MS) for identification and confirmation mosh-moah.deacs.orggcms.cz.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled Techniques

Headspace Solid-Phase Microextraction (HS-SPME) is a versatile, solvent-free sample preparation technique used to extract volatile and semi-volatile compounds from a sample's headspace frontiersin.orgnih.govresearchgate.netchromatographyonline.comresearchgate.nettandfonline.compan.olsztyn.pl. In this method, analytes partition from the vapor phase above a sample into a SPME fiber coating. The fiber is then directly introduced into a GC system for thermal desorption and analysis frontiersin.orgnih.govresearchgate.netchromatographyonline.comresearchgate.net.

HS-SPME is valuable for analyzing this compound if it is present in complex matrices or at low concentrations. It effectively concentrates the analytes, improving detection limits when coupled with GC-MS or GC-FID frontiersin.orgrestek.comnih.govresearchgate.netchromatographyonline.comresearchgate.net. Optimization of parameters such as extraction time, temperature, and fiber coating is crucial for efficient analyte recovery frontiersin.orgtandfonline.compan.olsztyn.plingenieria-analitica.comlibretexts.orgukm.myresearchgate.net.

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS)

Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is a rapid analytical technique for detecting and identifying volatile organic compounds (VOCs) wikipedia.orgnih.govveritasinnovation.comnih.govnih.govdoi.org. This method combines the separation power of GC with the high sensitivity and speed of Ion Mobility Spectrometry (IMS). In HS-GC-IMS, volatiles from the sample headspace are first separated by GC, and then ions are separated in an electric field within a drift tube based on their size, shape, and charge wikipedia.orgnih.govveritasinnovation.comnih.govnih.gov.

HS-GC-IMS can be employed for the rapid screening and detection of this compound. Its ability to provide results in minutes makes it suitable for preliminary analysis or high-throughput screening nih.govnih.gov. The technique offers high sensitivity, capable of detecting compounds at the parts per billion (ppb) level nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including alkanes like this compound. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide complementary information about the molecular architecture libretexts.orgnih.govacdlabs.comlibretexts.orgacs.org.

¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their electronic environment through chemical shifts, while peak splitting (multiplicity) indicates the number of neighboring protons, providing insights into connectivity acdlabs.com. For this compound, ¹H NMR would show distinct signals for the methyl protons, methylene (B1212753) protons along the chain, and the methine proton at the branching point.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for the identification of the number of different carbon environments libretexts.orgacs.org. For this compound, ¹³C NMR would reveal signals corresponding to the terminal methyl group, the methyl group attached to the tertiary carbon, the tertiary carbon itself, and the various methylene carbons along the linear chain. The chemical shifts for these carbons are characteristic and can be used to confirm the branched structure and the position of the methyl group. For example, tertiary carbons typically resonate at higher chemical shifts than secondary carbons, and methyl carbons attached to tertiary carbons will also have distinct shifts nih.govlibretexts.orgacs.org.

Compound List

this compound

Hexane

Methane

Ethane

Propane

Pentane

Heptane

Nonane

Decane

Undecane

Dodecane

Tridecane

Tetradecane

Hexadecane

Octadecane

Hexamethylbenzene

Naphthalene

Benzene

Toluene

Ethylbenzene

m,p-Xylene

2-Methylbutane

2,2-Dimethylpropane

2-Methylpentane

3-Methylhexane

2,3-Dimethylpentane

2,4-Dimethylpentane

2,4-Dimethyl-3-pentanol

Methyl methacrylate (B99206)

N,N-dimethyl-4-methylaniline

Ethylene glycol dimethacrylate

2-methylisoborneol (B1147454) (MIB)

Geosmin

Methyl cyclopentane (B165970)

Pristanes

Phytanes

Stearanes

Hopanes

Decalins

PAHs (Polycyclic Aromatic Hydrocarbons)

Amitriptyline

Nortriptyline

Doxepin

Theoretical and Computational Studies of 5 Methyltridecane and Branched Alkanes

Quantum Chemical Approaches

Quantum chemical methods are fundamental tools for investigating the electronic structure and energy of molecules. acs.org These calculations solve, approximately or exactly, the Schrödinger equation for a given molecular system. For branched alkanes like 5-methyltridecane, these approaches are crucial for determining properties such as conformational stability and heats of formation. mit.edu

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry for studying the electronic structure of many-body systems, including atoms and molecules. acs.orgresearchgate.net It offers a good balance between computational cost and accuracy, making it feasible to study medium-to-large organic molecules. acs.orgnih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density. researchgate.net

DFT is widely used to calculate various molecular properties, including geometric configurations (bond lengths and angles), molecular orbital energies, vibrational frequencies, and thermodynamic data. acs.org However, the accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. acs.org Studies on alkanes have revealed that standard DFT functionals can lead to systematic errors in predicting properties like isodesmic reaction energies. york.ac.uk The failure of many conventional DFT functionals is attributed to an inaccurate accounting of medium-range electron correlation, which is critical for describing the stabilizing 1,3-interactions (protobranching) in alkanes. york.ac.uk More advanced, dispersion-corrected double-hybrid functionals have shown significant improvement in reproducing these energies accurately. york.ac.uk

In the context of long-chain alkanes, DFT has been employed to study reaction equilibria, such as the hydroisomerization of C₁₄ isomers, which is relevant to the formation of this compound. psu.eduuregina.ca Furthermore, DFT calculations are used to analyze vibrational spectra, which can help in the assignment of modes observed in experimental techniques like inelastic neutron scattering. scirp.org For complex systems, geometry optimization using DFT is a crucial step to find the minimum energy configuration of a molecule before calculating other properties. acs.orgnih.gov

Ab initio methods are computational chemistry techniques based on quantum mechanics that are not reliant on experimental data for parameterization. bibliomed.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate results, though often at a greater computational expense than DFT. lookchem.com

For branched alkanes, accurate characterization of the stability conferred by branching and protobranching requires post-Self-Consistent Field (SCF) treatments like ab initio methods that properly account for electron correlation. nist.gov Electron correlation effects between electrons in 1,3-alkyl groups are largely responsible for the enhanced stability of branched alkanes compared to their linear isomers. niif.hu Studies using ab initio methods have been instrumental in demonstrating that attractive interactions, rather than repulsive steric forces, are the dominant factor in the stability of branched structures. nist.gov While computationally intensive, these methods have been successfully applied to compute thermodynamic properties for molecules of reasonable size. bibliomed.org

Semi-empirical methods represent a simplification of Hartree-Fock theory, incorporating parameters derived from experimental data to enhance performance and reduce computational time. york.ac.uk This makes them particularly useful for very large molecules where ab initio or DFT calculations would be prohibitively expensive. nist.gov Methods like PM3 (Parametric Method 3), AM1, and PM6 are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. york.ac.ukresearchgate.net

These methods are parameterized to calculate heats of formation directly, which is a significant advantage for thermochemical studies. york.ac.uk PM3, developed by J. J. P. Stewart, uses a specific set of parameters and a core repulsion function based on two Gaussian functions. researchgate.net While fast, the accuracy of semi-empirical methods can be variable. For alkanes, studies comparing PM3, PDDG, and PM6 have shown that for alkanes with more than 11 carbon atoms, PM6 tends to be more accurate for predicting heats of formation. However, for differentiating between isomers, the PDDG method has been reported to perform better.

| Method | Mean Absolute Deviation for Isomerization Energy (kJ/mol) |

|---|---|

| PM3 | 18.8 |

| PDDG | 7.8 |

| PM6 | 18.8 |

Molecular Descriptors and QSAR/QSPR Frameworks

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or physical properties. These models rely on molecular descriptors, which are numerical values that characterize the topology, geometry, or electronic properties of a molecule.

For alkanes, which are non-polar and lack functional groups capable of hydrogen bonding, many common descriptors are zero or negligible. bibliomed.org A particularly relevant framework for these compounds is the Abraham solvation parameter model. In this model, properties are predicted using a set of solute descriptors: E (excess molar refraction), S (dipolarity/polarizability), A (hydrogen-bond acidity), B (hydrogen-bond basicity), V (McGowan characteristic volume), and L (logarithm of the gas-liquid partition coefficient on n-hexadecane at 298 K). For alkanes like this compound, the descriptors E, S, A, and B are zero. bibliomed.org

The L-descriptor, which reflects solute-solvent dispersion forces, is particularly important for alkanes. It can be determined from experimental gas chromatographic retention indices. For this compound, the L-solute descriptor has been calculated, allowing for its use in QSPR models to predict various thermodynamic properties. bibliomed.org These models can accurately estimate standard molar enthalpies of vaporization (ΔHvap) and sublimation (ΔHsub). bibliomed.org

| Compound | L-Solute Descriptor | Calculated ΔHvap,298K (kJ mol-1) | Calculated ΔHsub,298K (kJ mol-1) |

|---|---|---|---|

| This compound | 6.477 | 67.88 | - |

| 4-Methyltridecane | 6.502 | 68.11 | - |

| 3-Methyltridecane (B3055358) | 6.563 | 68.69 | - |

| 2-Methyltridecane | 6.528 | 68.35 | - |

| n-Tetradecane | 6.723 | 70.20 | - |

Investigating Configurational Stability and Isomerism

A long-standing observation in chemistry is that branched alkanes are more stable (i.e., have lower heats of formation) than their straight-chain isomers. For example, isobutane (B21531) is more stable than n-butane. This phenomenon, known as the "alkane branching effect," is a subject of ongoing theoretical investigation. niif.hu Computational studies are essential for dissecting the energetic contributions that lead to this increased stability.

For a C₁₄ alkane like this compound, there are numerous structural isomers. Theoretical methods allow for the calculation of the relative energies of these isomers, providing a quantitative measure of their stability. This stability is not merely a function of having a branch, but also depends on the nature and position of the branching. The increased stability of branched alkanes is primarily due to attractive electronic effects rather than repulsive steric interactions. nist.gov

Initially, it was thought that steric repulsion between alkyl groups might explain the energy differences between alkane isomers. However, computational analyses using methods like Natural Bond Orbital (NBO) analysis have shown that measures of steric repulsion fail to account for the observed stability of branched alkanes. uregina.ca In fact, intramolecular repulsion tends to increase with branching. nist.gov

The currently favored explanation is the "protobranching" hypothesis. mdpi.comuregina.ca A protobranch is defined as a 1,3-alkyl-alkyl interaction, such as the one found in the "kinked" conformation of propane. nist.govniif.hu Branched alkanes have a greater number of these stabilizing protobranching interactions compared to their linear counterparts. mdpi.com This increased stability is fundamentally an electron correlation effect, arising from attractive, medium-range interactions between the electrons in these 1,3-disposed alkyl groups. york.ac.ukniif.hu This stabilization is tied to geminal σ→σ* electron delocalization, which preferentially stabilizes branched structures. uregina.ca Computational models that accurately capture these subtle electron correlation effects are therefore necessary to correctly predict the relative stabilities of alkane isomers like this compound. mdpi.com

Intramolecular Interactions and Stabilization

The stability of branched alkanes, including this compound, is a complex interplay of various intramolecular interactions that differ significantly from their straight-chain isomers. For many years, it has been known that branched alkanes are thermodynamically more stable than their linear counterparts, a phenomenon often referred to as the "branching effect". chemistryviews.org Computational studies have been instrumental in elucidating the origins of this enhanced stability, moving beyond simple steric arguments to more nuanced electronic and conformational factors.

The primary forces at play within an alkane molecule are van der Waals forces, torsional strain, and steric strain. lumenlearning.comlibretexts.org While intermolecular van der Waals forces are weaker for branched alkanes due to a smaller molecular surface area, leading to lower boiling points, the intramolecular scenario is different. tutorchase.comvaia.com The more compact, spherical shape of a branched alkane compared to a long, thin linear alkane influences its internal energy. quora.com

Key intramolecular interactions governing the stability of this compound and similar branched alkanes include:

Gauche Interactions: In the staggered conformations of alkanes, substituents on adjacent carbons can be arranged anti (180° dihedral angle) or gauche (60° dihedral angle). chemistrysteps.com The gauche arrangement is generally less stable due to steric strain, a repulsive interaction that occurs when atoms are forced closer than their van der Waals radii allow. libretexts.orgfiveable.me For example, the gauche conformation in butane (B89635) is about 3.8 kJ/mol higher in energy than the anti conformation. libretexts.org In a molecule like this compound, multiple gauche interactions can exist along the carbon backbone, and the molecule will preferentially adopt conformations that minimize these destabilizing interactions. Larger substituents create more significant steric strain. rutgers.edulibretexts.org

1,3-Diaxial Interactions: This is a specific and significant type of steric strain, conceptually similar to gauche interactions, that occurs in cyclohexane (B81311) rings but also describes unfavorable interactions in acyclic alkanes. rutgers.edu It refers to the steric repulsion between an axial substituent and the axial hydrogens (or other groups) on the third and fifth carbon atoms relative to it. In branched alkanes, certain conformations can force methyl groups or other alkyl branches into close proximity, leading to destabilizing 1,3-diaxial-like interactions.

Electronic Effects (Protobranching): Modern computational models suggest that simple mechanical strain models are insufficient to explain the stability of branched alkanes fully. Theories like "protobranching" propose that electronic effects play a crucial role. chemistryviews.orgresearchgate.net This model computes the electronic correlation between 1,3-alkyl group interactions. chemistryviews.org It is suggested that branching leads to a more compact electronic structure, which lowers the molecule's energy and increases its stability. chemistryviews.orgquora.com This stability is tied to stabilizing geminal sigma (σ) to sigma-star (σ*) delocalization, an effect that preferentially stabilizes branched structures. researchgate.net Valence bond calculations support this by showing that branching allows for additional stabilizing ionic structures that are not possible in linear alkanes. researchgate.net

Computational methods like Density Functional Theory (DFT) and ab initio calculations are used to model these interactions and predict the most stable conformers. researchgate.net Studies on molecules like 3,3-dimethylhexane, a branched octane (B31449), show that conformational stability can be assessed by calculating the relative energies of various rotational isomers (conformers), taking into account factors like zero-point and thermal energy contributions. researchgate.net

Table 1: Summary of Key Intramolecular Interactions in Branched Alkanes

| Interaction Type | Description | Effect on Stability | Computational Insight |

| Gauche Interaction | Steric repulsion between groups on adjacent carbons with a 60° dihedral angle. chemistrysteps.com | Destabilizing (increases potential energy). libretexts.orgfiveable.me | Energy penalties (e.g., ~3.8 kJ/mol for two methyl groups) are calculated to determine the most stable conformers. libretexts.org |

| Steric Hindrance | General congestion caused by the physical presence of surrounding groups, preventing them from occupying the same space. libretexts.orglibretexts.org | Destabilizing; forces molecules into higher-energy conformations. libretexts.org | Molecular dynamics simulations can model the physical repulsion and its effect on molecular conformation and reactivity. nih.gov |

| Torsional Strain | Resistance to bond twisting in eclipsed conformations where bonds on adjacent atoms are aligned. libretexts.org | Destabilizing (energy maximum). | Potential energy surface scans calculate the energy barriers for bond rotation (e.g., ~14 kJ/mol for propane). libretexts.org |

| Protobranching / Electronic Effects | Stabilization arising from a more compact electronic structure and favorable sigma-to-sigma-star orbital interactions. chemistryviews.orgresearchgate.net | Stabilizing; a primary reason for the greater stability of branched vs. linear alkanes. chemistryviews.orgquora.com | DFT and Natural Bond Orbital (NBO) analysis reveal that steric repulsion alone does not explain stability; electron delocalization is key. researchgate.net |

Environmental Occurrence, Fate, and Degradation Pathways of Branched Alkanes

Environmental Distribution and Emissions from Anthropogenic Sources

Branched alkanes are prevalent in the environment, largely due to human activities. Their distribution is widespread, with notable emissions from industrial processes and the built environment.

Industrial activities are significant contributors of branched alkanes to the environment. These compounds are major components of fossil fuels, including crude oil and natural gas, and are consequently released during their extraction, refining, and combustion. lyellcollection.orgcopernicus.orgnih.govnih.govmdpi.comnih.gov The petrochemical industry, in particular, is a primary source, with emissions occurring from various production processes. mdpi.com

Lubricating oils, which are widely used in modern vehicular engines and industrial machinery, also contain a complex mixture of straight-chain, branched, and cyclic alkanes. researchgate.net Emissions from the use and disposal of these lubricants contribute to the environmental burden of compounds like 5-methyltridecane. Furthermore, vehicle exhaust is a recognized source of a variety of hydrocarbons, including both n-alkanes and branched alkanes such as pristane (B154290) and phytane. nih.gov

The composition of emissions can vary significantly depending on the specific industrial process and the raw materials used. For instance, the detailed chemical characterization of different lubricating oils reveals a diverse range of alkane structures. researchgate.net

Table 1: Anthropogenic Sources of Branched Alkanes

| Source Category | Specific Examples | Relevant Compounds Mentioned in Literature |

| Fossil Fuels | Crude oil extraction, refining, natural gas | Alkanes (general), Pristane, Phytane |

| Industrial Processes | Petrochemical industry, manufacturing | Volatile Organic Compounds (VOCs), Alkanes |

| Transportation | Vehicle exhaust (gasoline and diesel) | n-Alkanes, Pristane, Phytane, Branched Alkanes |

| Materials | Lubricating oils | Straight, branched, and cyclic alkanes |

The indoor environment represents another significant source of branched alkane emissions, primarily through the release of Volatile Organic Compounds (VOCs) from building materials and consumer products. researchgate.netnih.govcanada.caresearchgate.netscispace.com Numerous studies have identified a wide array of VOCs in indoor air, with concentrations often exceeding those found outdoors. nih.gov

Building materials are a major contributor to indoor VOC levels. Materials such as paints, adhesives, carpets, and composite wood products can off-gas a variety of organic chemicals, including alkanes, for extended periods. canada.caresearchgate.netscispace.com For example, a comprehensive database of VOC emissions from common building materials identified various alkanes among the emitted compounds. canada.ca While specific data for this compound is not always explicitly reported, the presence of a wide range of alkanes in these emissions suggests its potential release from such sources. The chemical composition of emissions from building materials is diverse and can include aldehydes, aromatic hydrocarbons, and both linear and branched alkanes.

Table 2: Common Building Materials and Emitted VOCs

| Building Material | Examples of Emitted VOCs |

| Paints and Varnishes | Alkanes, Aromatic Hydrocarbons, Aldehydes |

| Adhesives and Sealants | Various VOCs, including alkanes |

| Carpets and Flooring | Alkanes, Styrene, other VOCs |

| Composite Wood Products | Formaldehyde, Alkanes, other VOCs |

Biodegradation and Bioremediation Studies

The breakdown of branched alkanes in the environment is primarily driven by microbial activity. Numerous microorganisms have evolved enzymatic machinery to utilize these compounds as a source of carbon and energy.

The microbial degradation of alkanes, including branched structures like this compound, is a well-studied process that can occur under both aerobic and anaerobic conditions. frontiersin.org Under aerobic conditions, the initial step in the breakdown of alkanes is typically catalyzed by monooxygenase enzymes, which introduce an oxygen atom into the alkane molecule. frontiersin.orgnih.gov

Several pathways for the aerobic degradation of n-alkanes have been identified, including:

Monoterminal oxidation: The alkane is first attacked at a terminal methyl group to form a primary alcohol. This is then further oxidized to an aldehyde and then a fatty acid, which can enter the β-oxidation pathway. frontiersin.org

Biterminal oxidation: Both ends of the n-alkane are oxidized to form a dicarboxylic acid. frontiersin.org

Subterminal oxidation: Oxidation occurs at a subterminal carbon atom, leading to the formation of secondary alcohols and ketones. frontiersin.org

For branched alkanes, the degradation process can be more complex due to the steric hindrance of the methyl group. However, many microorganisms possess enzymes, such as certain cytochrome P450 monooxygenases and alkane hydroxylases, that can effectively degrade these compounds. researchgate.netsemanticscholar.org The degradation of long-chain alkanes is often facilitated by specialized enzymes capable of handling these larger molecules. nih.govnih.gov

Predicting the environmental fate of chemicals like this compound is essential for risk assessment. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for this purpose. nih.govresearchgate.netecetoc.orgnih.govroutledge.com QSAR models establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. researchgate.netecetoc.org

For environmental fate, QSARs can predict key parameters such as:

Biodegradability: The likelihood and rate at which a chemical will be broken down by microorganisms.

Soil Sorption Coefficient (Koc): The tendency of a chemical to bind to soil organic matter, which influences its mobility.

Bioconcentration Factor (BCF): The potential for a chemical to accumulate in living organisms.

Table 3: Key Parameters in Environmental Fate Modeling

| Parameter | Description | Relevance to this compound |

| Half-life (t½) | The time it takes for half of the initial amount of a substance to degrade. | Predicts persistence in different environmental media. |

| Soil Sorption Coefficient (Koc) | A measure of a chemical's tendency to adsorb to soil and sediment. | Influences mobility and leaching potential. |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment. | Indicates potential for bioaccumulation in the food chain. |

| Henry's Law Constant | The ratio of a chemical's partial pressure in the air to its concentration in water. | Determines the tendency to volatilize from water. |

Environmental Persistence and Transport Mechanisms

The persistence and transport of this compound in the environment are governed by its physical and chemical properties, as well as the characteristics of the environmental compartments it enters. lyellcollection.orgresearchgate.netnih.govacs.orgresearchgate.netmit.eduoregonstate.edumdpi.com As a long-chain branched alkane, its behavior will differ from that of shorter-chain or linear alkanes.

Heavy hydrocarbons, including long-chain alkanes, have a strong tendency to partition into soil and non-aqueous phase liquids (NAPLs) rather than water or air. lyellcollection.orgresearchgate.net This suggests that this compound, upon release, is likely to be found predominantly in soil and sediment. Its transport in groundwater is expected to be significantly limited due to its high retardation factor, which is a measure of how much a chemical's movement is slowed down by sorption to the solid phase. lyellcollection.org

The persistence of organic compounds in the environment is often characterized by their degradation half-life. nih.govoregonstate.edu The presence of branching in an alkane can influence its rate of biodegradation, sometimes making it more resistant to microbial attack compared to its linear counterpart. researchgate.net The mobility of a chemical in the subsurface is largely controlled by its sorption to soil and sediment, which for non-polar organic compounds like this compound, is primarily driven by partitioning into soil organic matter. nih.govacs.orgoregonstate.edu Therefore, soils with higher organic carbon content will have a greater capacity to retain this compound, reducing its potential for leaching into groundwater.

Specialized Industrial and Research Applications of 5 Methyltridecane

Reference Standard in Analytical Chemistry

In the field of analytical chemistry, 5-Methyltridecane serves as a valuable reference compound due to its well-defined structure and predictable behavior under chromatographic conditions. Its presence in complex mixtures can be accurately identified and quantified when used in conjunction with appropriate analytical techniques.

Retention Index Calibration in Chromatography

Gas chromatography (GC) is a primary technique where this compound finds application as a reference standard for retention index (RI) calibration. The retention index is a measure of the elution time of a compound relative to a series of known standards, typically n-alkanes, under specific chromatographic conditions. This calibration is crucial for the reproducible identification of unknown compounds in complex samples.

Research studies have reported the retention index of this compound, which can vary slightly depending on the stationary phase and temperature program used in the GC analysis. For instance, on a non-polar DB-5 column, its retention index has been reported around 1355 researchgate.netmdpi.com. Other studies cite a retention index of 1357 nih.gov. This consistent, albeit slightly variable, RI value allows chromatographers to identify this compound in various matrices, such as volatile organic compound (VOC) analyses or hydrocarbon mixture characterizations researchgate.netnih.gov. By comparing the retention time and RI of an unknown peak in a sample to that of this compound, analysts can confirm its presence and quantify its proportion within the mixture.

Table 1: Retention Indices of this compound in Gas Chromatography

| Compound Name | CAS Number | Retention Index (RI) | Chromatographic Column/Conditions (Typical) | Reference |

| This compound | 25117-31-1 | 1357 | Non-polar column (e.g., DB-5) | nih.gov |

| This compound | 25117-31-1 | 1355.43 | Non-polar OV-1 stationary phase | researchgate.net |

| This compound | 25117-31-1 | 1352 / 1355 | DB-5 column | mdpi.com |

Role in Fuel and Lubricant Formulations

As a branched alkane, this compound is a hydrocarbon that can be found in or influence the properties of various fuel and lubricant formulations. While not typically used as a primary additive, its presence or structural characteristics are relevant in the analysis and development of hydrocarbon-based products.

Q & A

Q. How can conflicting results in this compound’s catalytic activity be reconciled through meta-analysis?

- Methodological Answer : Aggregate data from heterogeneous catalysis studies, adjusting for variables like catalyst loading and surface area. Apply random-effects models to quantify heterogeneity. Discuss limitations (e.g., publication bias) in the Cochrane framework .

Data Presentation and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.